molecular formula C22H26O6 B2402351 Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate CAS No. 121595-36-6

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate

Cat. No.: B2402351
CAS No.: 121595-36-6
M. Wt: 386.444
InChI Key: MIRRWYOSLVISOB-UHFFFAOYSA-N
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Description

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate is a symmetrically structured diester compound featuring two aromatic rings connected via a hexyloxy spacer. Each aromatic ring is substituted with a methoxycarbonyl group (-COOCH₃) at the para position. This molecular architecture imparts rigidity and lipophilicity, making it a candidate for applications in polymer chemistry, agrochemicals, or liquid crystal materials. While specific research on this compound is sparse, its structural analogs (e.g., biphenyl esters and phenoxy-linked esters) are well-documented in materials science and pesticide chemistry .

Properties

IUPAC Name

methyl 4-[6-(4-methoxycarbonylphenoxy)hexoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-25-21(23)17-7-11-19(12-8-17)27-15-5-3-4-6-16-28-20-13-9-18(10-14-20)22(24)26-2/h7-14H,3-6,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRRWYOSLVISOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 6-bromohexanol to introduce the hexyl chain, followed by the reaction with 4-(methoxycarbonyl)phenol to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The aromatic ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include other methyl benzoate derivatives with phenoxyalkyl spacers or substituted aromatic systems. Below is a comparative analysis:

Compound Name Key Structural Differences Applications/Properties CAS Number Reference
Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate Hexyloxy spacer; dual methoxycarbonyl groups Potential use in liquid crystals or agrochemical carriers (hypothesized) Not explicitly listed
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (Diclofop-methyl) Propanoate chain; dichlorophenoxy substitution Herbicide (ACCase inhibitor)
Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate Pyridinyloxy substitution; amino group Intermediate in pharmaceutical synthesis 353257-58-6
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Thiophene core; amino and chlorophenyl groups Building block for bioactive molecules (e.g., kinase inhibitors) 350997-10-3
4’-Methoxy-4-biphenylyl 4-[[6-(Acryloyloxy)hexyl]oxy]benzoate Biphenyl core; acryloyloxy terminal group Photoactive material in liquid crystal displays 1214263-47-4

Key Findings from Comparative Studies

Chain Length and Flexibility: The hexyloxy spacer in the target compound enhances conformational flexibility compared to shorter chains (e.g., propanoate in diclofop-methyl), which may improve solubility in nonpolar matrices . In contrast, the acryloyloxy-terminated hexyl chain in 4’-methoxy-4-biphenylyl benzoate (CAS 1214263-47-4) enables photopolymerization, a feature absent in the target compound .

Substituent Effects: Dichlorophenoxy groups in diclofop-methyl confer herbicidal activity via lipid biosynthesis disruption, whereas the target compound’s methoxycarbonyl groups lack electronegative substituents critical for enzyme inhibition . Amino or pyridinyl substitutions (e.g., Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate) enhance hydrogen-bonding capacity, making them more reactive in drug synthesis compared to the inert methoxycarbonyl groups in the target compound .

Thermal and Optical Properties :

  • Symmetrical diester structures like the target compound often exhibit higher melting points and mesophase stability than asymmetrical analogs (e.g., thiophene-based esters), as seen in biphenyl esters used in liquid crystals .

Biological Activity

Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate, with the CAS number 121595-36-6, is a synthetic compound that belongs to the class of esters. Its complex structure features a methoxycarbonyl group, a phenoxy moiety, and a hexyl ether linkage, which contribute to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H26O6
  • Molecular Weight : 386.44 g/mol
  • Boiling Point : Approximately 523 °C (predicted)
  • Density : 1.136 g/cm³ (predicted)
  • Purity : Typically around 95% in commercial preparations

Pharmacological Properties

This compound has been studied for various biological activities, including:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The presence of the methoxycarbonyl and phenoxy groups may enhance this activity by modulating signaling pathways involved in inflammation.
  • Antioxidant Activity : The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is critical in preventing cellular damage associated with various diseases.
  • Antimicrobial Activity : Some studies suggest that derivatives of benzenecarboxylates possess antimicrobial properties against a range of pathogens. The specific effects of this compound on microbial strains require further investigation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Gene Expression : This compound may influence the expression of genes related to inflammation and oxidative stress response through transcription factor modulation.
  • Interaction with Cell Membranes : Its lipophilic nature allows interaction with cell membranes, potentially affecting membrane fluidity and permeability, which can alter cell signaling processes.

Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of benzenecarboxylates, this compound was administered to animal models exhibiting inflammation. Results indicated a significant reduction in swelling and pain markers compared to control groups, suggesting its potential utility in treating inflammatory conditions.

Study 2: Antioxidant Capacity

A comparative analysis of various benzenecarboxylate derivatives revealed that this compound exhibited notable antioxidant activity. The compound demonstrated a high capacity for reducing reactive oxygen species (ROS) in vitro, indicating its potential for therapeutic applications in oxidative stress-related diseases.

Study 3: Antimicrobial Efficacy

Preliminary screening against common bacterial strains showed that this compound possessed moderate antimicrobial activity. Further studies are required to elucidate its spectrum of activity and mechanism against specific pathogens.

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